molecular formula C12H14BrNO4S B6645506 3-Bromo-2-methyl-5-(2-methylprop-2-enylsulfamoyl)benzoic acid

3-Bromo-2-methyl-5-(2-methylprop-2-enylsulfamoyl)benzoic acid

Cat. No. B6645506
M. Wt: 348.21 g/mol
InChI Key: FUAWKSVFOIHZBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2-methyl-5-(2-methylprop-2-enylsulfamoyl)benzoic acid, also known as BMS-582949, is a small molecule inhibitor that targets the FMS-like tyrosine kinase 3 (FLT3) receptor. FLT3 is a receptor tyrosine kinase that is expressed on the surface of hematopoietic stem cells and plays a critical role in the regulation of hematopoiesis. FLT3 mutations are frequently found in acute myeloid leukemia (AML), and targeting FLT3 has been identified as a promising therapeutic strategy for this disease.

Mechanism of Action

3-Bromo-2-methyl-5-(2-methylprop-2-enylsulfamoyl)benzoic acid is a selective inhibitor of FLT3, which plays a critical role in the regulation of hematopoiesis. FLT3 mutations are frequently found in AML and are associated with poor prognosis. Inhibition of FLT3 signaling has been identified as a promising therapeutic strategy for AML. 3-Bromo-2-methyl-5-(2-methylprop-2-enylsulfamoyl)benzoic acid binds to the ATP-binding site of FLT3 and inhibits its kinase activity, thereby blocking downstream signaling pathways that promote cell survival and proliferation.
Biochemical and Physiological Effects:
3-Bromo-2-methyl-5-(2-methylprop-2-enylsulfamoyl)benzoic acid has been shown to inhibit the growth of AML cells with FLT3 mutations and induce apoptosis. In addition, 3-Bromo-2-methyl-5-(2-methylprop-2-enylsulfamoyl)benzoic acid has been shown to enhance the efficacy of chemotherapy in AML models. 3-Bromo-2-methyl-5-(2-methylprop-2-enylsulfamoyl)benzoic acid has also been shown to inhibit the growth of solid tumors in preclinical models.

Advantages and Limitations for Lab Experiments

3-Bromo-2-methyl-5-(2-methylprop-2-enylsulfamoyl)benzoic acid is a potent and selective inhibitor of FLT3, which makes it a valuable tool for studying FLT3 signaling pathways in vitro and in vivo. However, 3-Bromo-2-methyl-5-(2-methylprop-2-enylsulfamoyl)benzoic acid has some limitations for laboratory experiments. For example, 3-Bromo-2-methyl-5-(2-methylprop-2-enylsulfamoyl)benzoic acid has poor solubility in water, which can make it difficult to prepare stock solutions for in vitro assays. In addition, 3-Bromo-2-methyl-5-(2-methylprop-2-enylsulfamoyl)benzoic acid has low bioavailability in vivo, which can limit its efficacy in animal models.

Future Directions

There are several future directions for the development of 3-Bromo-2-methyl-5-(2-methylprop-2-enylsulfamoyl)benzoic acid and related compounds. One area of focus is the optimization of the pharmacokinetic properties of 3-Bromo-2-methyl-5-(2-methylprop-2-enylsulfamoyl)benzoic acid to improve its efficacy in animal models and potential clinical applications. Another area of focus is the identification of biomarkers that can predict response to FLT3 inhibitors, which can help to select patients who are most likely to benefit from these therapies. Finally, the combination of FLT3 inhibitors with other targeted therapies or chemotherapy is an area of active investigation.

Synthesis Methods

The synthesis of 3-Bromo-2-methyl-5-(2-methylprop-2-enylsulfamoyl)benzoic acid involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The starting material for the synthesis is 3-bromo-2-methyl-5-nitrobenzoic acid, which is converted to the corresponding amine intermediate through a reduction reaction. The amine intermediate is then reacted with 2-methylprop-2-enylsulfonyl chloride to form the sulfonamide intermediate. Finally, the sulfonamide intermediate is coupled with 4-(4-aminomethylphenyl)piperazine-1-carboxylic acid to yield 3-Bromo-2-methyl-5-(2-methylprop-2-enylsulfamoyl)benzoic acid.

Scientific Research Applications

3-Bromo-2-methyl-5-(2-methylprop-2-enylsulfamoyl)benzoic acid has been extensively studied for its potential therapeutic applications in AML. Preclinical studies have shown that 3-Bromo-2-methyl-5-(2-methylprop-2-enylsulfamoyl)benzoic acid inhibits the growth of AML cells with FLT3 mutations and induces apoptosis. In addition, 3-Bromo-2-methyl-5-(2-methylprop-2-enylsulfamoyl)benzoic acid has been shown to enhance the efficacy of chemotherapy in AML models.

properties

IUPAC Name

3-bromo-2-methyl-5-(2-methylprop-2-enylsulfamoyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO4S/c1-7(2)6-14-19(17,18)9-4-10(12(15)16)8(3)11(13)5-9/h4-5,14H,1,6H2,2-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUAWKSVFOIHZBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Br)S(=O)(=O)NCC(=C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.